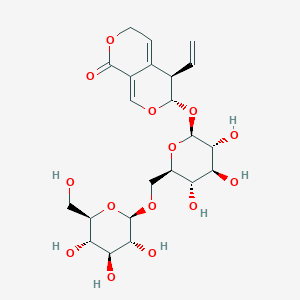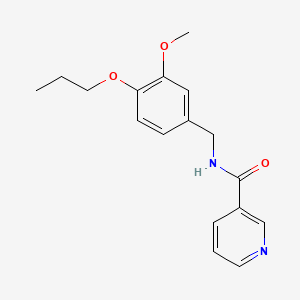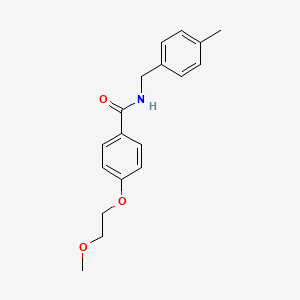
6'-O-β-D-グルコシルゲンチオピクロシド
概要
説明
Synthesis Analysis
The synthesis of glucosylgentiopicroside-like compounds often involves the formation of glycosides, which are compounds resulting from the reaction between a sugar and another substance. A notable method in the synthesis of glycoside compounds includes the use of alkyl glycoside detergents, such as octyl glucoside, which has been demonstrated to simplify synthesis processes and improve on the kinetic and physical properties of cytochrome c oxidase (Rosevear et al., 1980). These detergents facilitate large-scale preparation and have been used to test the structural dependence of detergent specificity.
Molecular Structure Analysis
The molecular structure of glucosylgentiopicroside and related glycosides is characterized by their glucopyranoside units and the specific aglycone attached to the sugar moiety. The structural diversity and identification of glucosinolates, which are sulfur-rich, anionic natural products, reveal the complexity of such molecules. These structures are elucidated using modern spectroscopic methods, such as NMR and MS, providing insight into their chemical behavior and interactions (Blažević et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving glucosylgentiopicroside-like compounds can be complex, involving various enzymatic and non-enzymatic pathways. The enzymatic synthesis of glucocerebroside by a glucosyltransferase from embryonic chicken brain highlights the biochemical pathways involved in the formation of such glycosides (Basu et al., 1973). This process demonstrates the role of enzymes in facilitating the synthesis of glycoside compounds.
Physical Properties Analysis
The physical properties of glucosylgentiopicroside and similar compounds, such as their solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often influenced by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for determining the compound's applications and how it interacts with other substances. The synthesis and characterization of glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose, for example, provide insights into the chemical properties and potential reactivity of glycoside compounds (Rajsekhar et al., 2002).
科学的研究の応用
6’-O-beta-D-Glucosylgentiopicroside has a wide range of scientific research applications:
作用機序
The mechanism of action of 6’-O-beta-D-Glucosylgentiopicroside involves its ability to inhibit the generation of superoxide anions induced by fMLP . This inhibition is likely due to the compound’s interaction with specific molecular targets and pathways involved in the oxidative stress response. The exact molecular targets and pathways are still under investigation, but the compound’s antioxidant properties play a crucial role in its biological effects .
将来の方向性
生化学分析
Biochemical Properties
Glucosylgentiopicroside plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of superoxide anions induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils . This interaction suggests that Glucosylgentiopicroside may modulate oxidative stress responses. Additionally, it has been reported to interact with metabolic enzymes and proteases, influencing their activity .
Cellular Effects
Glucosylgentiopicroside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, Glucosylgentiopicroside ameliorates abnormalities in lipid and glucose metabolism, which are common in type 2 diabetes . Furthermore, it has been shown to inhibit the production of advanced glycation end-products (AGEs) and reduce oxidative stress in skin fibroblasts .
Molecular Mechanism
At the molecular level, Glucosylgentiopicroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the receptor for AGEs (RAGE) pathway, thereby reducing the expression of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) . Additionally, it modulates the PI3K/AKT signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of Glucosylgentiopicroside can change over time in laboratory settings. Studies have shown that it remains stable under specific conditions but may degrade over extended periods. Long-term exposure to Glucosylgentiopicroside has been associated with sustained inhibition of oxidative stress and inflammatory responses in vitro
Dosage Effects in Animal Models
The effects of Glucosylgentiopicroside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause adverse effects, including toxicity . For instance, in diabetic animal models, varying doses of Glucosylgentiopicroside have been used to study its impact on glucose metabolism and insulin sensitivity .
Metabolic Pathways
Glucosylgentiopicroside is involved in several metabolic pathways. It undergoes biotransformation through hydrolysis, isomerization, reduction, and oxidation reactions . Enzymes such as β-glucosidase play a crucial role in its metabolism, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.
Transport and Distribution
Within cells and tissues, Glucosylgentiopicroside is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, it has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is vital for optimizing its clinical applications.
Subcellular Localization
Glucosylgentiopicroside’s subcellular localization influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it localizes to the Golgi apparatus and cytosol, where it interacts with glycosyltransferases and other enzymes . This subcellular localization is crucial for its role in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-beta-D-Glucosylgentiopicroside typically involves the extraction from natural sources, particularly the roots of Gentiana straminea . The extraction process includes several steps such as drying, grinding, and solvent extraction using organic solvents like methanol, ethanol, or DMSO . The compound is then purified through chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of 6’-O-beta-D-Glucosylgentiopicroside follows similar extraction and purification processes but on a larger scale. The roots of Gentiana straminea are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the compound is purified using industrial chromatography systems .
化学反応の分析
Types of Reactions
6’-O-beta-D-Glucosylgentiopicroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds and other functional groups.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
類似化合物との比較
6’-O-beta-D-Glucosylgentiopicroside is unique compared to other similar compounds due to its specific glycosidic structure and strong antioxidant properties. Similar compounds include:
Gentiopicroside: Another secoiridoid glycoside with similar biological activities but different glycosidic linkages.
Swertiamarin: A secoiridoid glycoside with different structural features and biological activities.
Loganic acid: A related iridoid compound with distinct chemical properties and biological effects.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific mechanisms of action .
特性
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-KEXDUYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302205 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115713-06-9 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is glucosylgentiopicroside and where is it found?
A1: Glucosylgentiopicroside (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]
Q2: How can I differentiate between different Gentiana species based on their chemical composition?
A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like glucosylgentiopicroside, to distinguish between the species. []
Q3: Has glucosylgentiopicroside been isolated and characterized from any specific Gentiana species?
A4: Yes, glucosylgentiopicroside has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []
Q4: What analytical techniques are commonly employed for the identification and quantification of glucosylgentiopicroside?
A4: Various analytical techniques are utilized for the characterization and quantification of glucosylgentiopicroside. These include:
- HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying glucosylgentiopicroside in plant extracts. [, ]
- LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of glucosylgentiopicroside and other compounds present in Gentiana species. []
- Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including glucosylgentiopicroside, using a single reference standard. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-3-[(2-phenoxyacetyl)amino]phenyl]propanamide](/img/no-structure.png)



![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)
![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)
![N-[2-methyl-5-(propanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179683.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B1179687.png)